1-(cyclohex-3-ene-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
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Overview
Description
1-(Cyclohex-3-ene-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a triazole moiety and a cyclohexene carbonyl group
Synthetic Routes and Reaction Conditions:
Cyclohex-3-ene-1-carbonyl chloride preparation: Cyclohex-3-ene-1-carboxylic acid is reacted with thionyl chloride to form cyclohex-3-ene-1-carbonyl chloride.
Piperidine substitution: The cyclohex-3-ene-1-carbonyl chloride is then reacted with 4-(1H-1,2,3-triazol-1-yl)piperidine in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Epoxides: from oxidation.
Alcohols: from reduction.
Substituted triazoles: from nucleophilic substitution.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Research: It can be used as a probe to study the interactions of triazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which could be crucial for its biological activity.
Comparison with Similar Compounds
1-(Cyclohex-3-ene-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-(Cyclohex-3-ene-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)morpholine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness: The presence of the piperidine ring in 1-(cyclohex-3-ene-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine provides a unique combination of steric and electronic properties, making it distinct from its analogs. This can result in different biological activities and material properties, highlighting its potential for diverse applications.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(12-4-2-1-3-5-12)17-9-6-13(7-10-17)18-11-8-15-16-18/h1-2,8,11-13H,3-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALAVCUWADVDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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